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3,6-Dimethyl-1,4-dioxane-2,5-dione

Monomer Purity Thermal Properties Process Safety

3,6‑Dimethyl‑1,4‑dioxane‑2,5‑dione (commonly DL‑lactide or rac‑lactide) is the cyclic diester of lactic acid. It exists as a 50:50 racemic mixture of D‑ and L‑stereoisomers and serves as the key monomer for the ring‑opening polymerization (ROP) of poly(D,L‑lactide) (PDLLA) and related copolymers.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 33135-50-1
Cat. No. B3415678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-1,4-dioxane-2,5-dione
CAS33135-50-1
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(C(=O)O1)C
InChIInChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3
InChIKeyJJTUDXZGHPGLLC-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-1,4-dioxane-2,5-dione (DL-Lactide, CAS 95‑96‑5) – High‑Purity Cyclic Diester Monomer for Controlled Biodegradable Polymer Synthesis


3,6‑Dimethyl‑1,4‑dioxane‑2,5‑dione (commonly DL‑lactide or rac‑lactide) is the cyclic diester of lactic acid. It exists as a 50:50 racemic mixture of D‑ and L‑stereoisomers and serves as the key monomer for the ring‑opening polymerization (ROP) of poly(D,L‑lactide) (PDLLA) and related copolymers . The compound is supplied as a white crystalline solid with a typical melting point of 116–119 °C and a purity of ≥99 % (GC), making it a reliable building block for reproducible polymer syntheses . Its commercial availability in high purity distinguishes it from less‑characterised lactide analogues .

Why Not Any Lactide? – Critical Differences in Purity, Stereochemistry, and Processability That Preclude Simple Substitution


Lactide‑based monomers are not interchangeable. The specific 50:50 racemic stereochemistry of DL‑lactide (3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione) dictates the amorphous, non‑crystalline nature of the resulting polymer, in contrast to the semi‑crystalline poly(L‑lactide) obtained from optically pure L‑lactide . Furthermore, commercial DL‑lactide is routinely supplied with a purity of ≥99 % (GC) and a narrow melting range (116–119 °C), whereas glycolide (1,4‑dioxane‑2,5‑dione) melts at 81–83 °C and is often offered at lower purity (≥95 %) . These differences directly impact storage stability, monomer handling during melt polymerisation, and the ultimate thermal and mechanical profile of the polymer product. Substituting a generic “lactide” without verifying stereochemical composition and purity introduces uncontrolled variability in polymer crystallinity, degradation rate, and process reproducibility.

Quantitative Differentiation of 3,6‑Dimethyl‑1,4‑dioxane‑2,5‑dione Against Closest Comparators


Higher Monomer Melting Point Simplifies Storage and Handling Relative to Glycolide

The monomer 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione (DL‑lactide) exhibits a melting point of 116–119 °C . In direct comparison, glycolide (1,4‑dioxane‑2,5‑dione) melts at 81–83 °C under identical test conditions . This 35 °C higher melting point reduces the risk of monomer fusion during ambient storage and simplifies handling prior to melt polymerisation. Additionally, DL‑lactide is routinely supplied at ≥99 % purity (GC) , whereas glycolide is commonly offered at ≥95–97 % purity .

Monomer Purity Thermal Properties Process Safety

Lower Polymerisation Enthalpy Mitigates Thermal Runaway Risks vs. Glycolide

The enthalpy of polymerisation for D,L‑lactide is –17 ± 1.5 kJ mol⁻¹, measured via differential scanning calorimetry (DSC) with tin octanoate as catalyst. Under identical experimental conditions, glycolide polymerisation releases 16.5 ± 1.5 kJ mol⁻¹ [1]. Although the absolute values are similar, the sign convention (exothermic) and the slightly lower magnitude for lactide translate to a marginally reduced heat load per mole of monomer converted. More importantly, glycolide polymerisation below 200 °C is accompanied by crystallisation of polyglycolide, which increases the total observed enthalpy and complicates heat management [1].

Polymerisation Kinetics Reactor Safety Process Engineering

Stereochemical Composition Enables Amorphous Polymer Architecture Unattainable with Optically Pure L‑Lactide

The 50:50 racemic mixture of D‑ and L‑stereoisomers in 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione yields poly(D,L‑lactide) (PDLLA), which is completely amorphous with a glass transition temperature (Tg) of 50–60 °C and no detectable melting endotherm [1]. In contrast, polymerisation of optically pure L‑lactide produces poly(L‑lactide) (PLLA), a semi‑crystalline material with a melting temperature (Tm) of 175 °C and a crystallinity of ~37 % [1][2]. The amorphous nature of PDLLA eliminates the crystalline domains that retard hydrolytic degradation, leading to faster and more uniform degradation in aqueous environments [3].

Polymer Crystallinity Stereochemistry Degradation Control

Copolymerisation Reactivity Ratio of 10:1 (Glycolide:Lactide) Defines PLGA Composition Control

In the ring‑opening copolymerisation of glycolide with 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione, the homopolymerisation reactivity ratio of glycolide to L‑lactide is approximately 10 [1]. This 10‑fold higher reactivity of glycolide means that, in a batch copolymerisation, glycolide is consumed preferentially, leading to composition drift unless the feed ratio is carefully adjusted or a continuous process is employed. This kinetic parameter is essential for the design of poly(lactide‑co‑glycolide) (PLGA) with precise, reproducible monomer sequence lengths and, consequently, predictable degradation profiles [1].

Copolymerisation Reactivity Ratio PLGA Design

Faster Hydrolytic Degradation of Amorphous PDLLA vs. Semi‑Crystalline PCL

The in vivo degradation rate of poly(D,L‑lactide) (PDLLA), derived from 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione, is significantly faster than that of poly(ε‑caprolactone) (PCL). Calculated degradation rate constants (KMw) follow the order PLCL > PLLA > PCL [1]. In rabbit implantation studies, PDLLA exhibits an accelerated chain‑scission rate after the onset of weight loss, a phenomenon not observed in PCL [2]. The period to mass loss for PDLLA is typically 12–16 months, compared with >24 months for PCL [1].

Biodegradation In Vivo Degradation Polymer Selection

High‑Value Application Scenarios Where 3,6‑Dimethyl‑1,4‑dioxane‑2,5‑dione Delivers Quantifiable Advantage


Manufacturing of Amorphous, Fast‑Degrading Drug Delivery Matrices

The exclusive ability of 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione to yield amorphous poly(D,L‑lactide) [1] is exploited to fabricate monolithic drug‑eluting implants and microparticles. The absence of crystalline domains ensures uniform water penetration and bulk erosion, resulting in predictable, zero‑order release kinetics over 12–16 months [2]. This performance cannot be replicated with semi‑crystalline L‑lactide‑based polymers, which degrade heterogeneously.

Design of PLGA Copolymers with Precisely Tuned Degradation Profiles

Knowledge of the 10:1 reactivity ratio of glycolide relative to lactide [3] allows process chemists to engineer PLGA compositions (e.g., 50:50, 75:25) that degrade within specific time windows (weeks to months). The high purity (≥99 %) of the monomer minimises side reactions, ensuring that the intended copolymer microstructure is faithfully reproduced at scale.

Scalable Melt Polymerisation with Reduced Thermal Hazard

The polymerisation enthalpy of –17 kJ mol⁻¹ [4] for this monomer, coupled with its higher melting point (116–119 °C) , facilitates safer, more controllable bulk polymerisation. Process engineers can design reactors with lower cooling capacity compared to those required for glycolide, where the combination of lower melting point (81–83 °C) and crystallisation exotherm [4] increases the risk of thermal excursions.

Stereocomplex‑Free, Fully Amorphous Coatings for Medical Devices

The racemic nature of 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione prevents the formation of stereocomplex crystals that can embrittle coatings. The resulting amorphous PDLLA [1] provides a conformal, flexible barrier layer on metallic stents and sutures, degrading completely within 12–16 months [2] and leaving no crystalline residue that could provoke a chronic inflammatory response.

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